molecular formula C12H15N3O2S B2974357 N-(2-(furan-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1428375-06-7

N-(2-(furan-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2974357
CAS RN: 1428375-06-7
M. Wt: 265.33
InChI Key: RIXLLWVWFSKYQD-UHFFFAOYSA-N
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Description

The compound “N-(2-(furan-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . It also has a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, furan rings can be synthesized under microwave-assisted conditions . Thiadiazole rings can also be synthesized through various methods, including the reaction of thiosemicarbazides with α-haloketones .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan and thiadiazole rings would contribute to the compound’s aromaticity .


Chemical Reactions Analysis

Furans are known to undergo a variety of chemical reactions, including electrophilic substitution and addition reactions . Thiadiazoles can also participate in various reactions, such as nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan and thiadiazole rings could affect its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Antibacterial Applications

N-(2-(furan-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide: has been studied for its antibacterial properties. Compounds with a functionalized 2-(furan-3-yl)ethyl moiety, similar to the one , have shown significant activity against a variety of Gram-positive and Gram-negative bacteria. The antibacterial activity can be influenced by the nature of the functionality on the ethyl spacer attached to the piperazine ring and the type of side chain present at the N-1 position of the quinolone ring .

Synthesis of Polysubstituted Furan Derivatives

The compound’s furan moiety is of interest in the synthesis of polysubstituted furan derivatives. These derivatives have been extensively studied due to their significant biological activities. Methods for the preparation of substituted furans often involve acetylene derivatives and the Paal–Knorr reaction. The presence of various functional groups in these molecules makes them promising for constructing polynuclear heterocyclic structures .

Flavoring Agent in Food Industry

Derivatives of furan compounds, such as N-(2-(furan-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide , have potential applications as flavoring agents in the food industry. Their structural features can impart unique flavors and are used to enhance the taste profiles of various food products .

Research on Quinolone Antibacterials

The furan-3-yl moiety is a component in the study of new quinolone antibacterials. These studies focus on understanding the structural features of new quinolones and their relationship to antibacterial activity, particularly against Gram-positive bacteria. The research includes the synthesis and evaluation of new compounds for their potential use as antibacterial agents .

Anticancer Activity

Compounds with a furan-3-yl moiety have been associated with anticancer activity. The structural modification of these compounds can lead to the development of new molecules with potential therapeutic applications in cancer treatment .

Phosphoinositide 3-Kinase Inhibition

Some furan derivatives act as inhibitors of phosphoinositide 3-kinase, an enzyme involved in cellular functions such as growth, proliferation, differentiation, motility, and survival. Inhibitors of this enzyme are of interest for their potential use in treating diseases related to these cellular processes .

Insulin Secretion Inhibition

Furan derivatives have been studied for their ability to inhibit insulin secretion. This property is of particular interest in the research of diabetes and metabolic disorders, where controlling insulin levels is crucial for managing the disease .

Antiparasitic Activity

The furan moiety, as part of a larger compound, has shown antiparasitic activity. This makes it a valuable component in the synthesis of new antiparasitic agents, which could lead to the development of treatments for parasitic infections .

properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-4-propylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-2-3-10-11(18-15-14-10)12(16)13-6-4-9-5-7-17-8-9/h5,7-8H,2-4,6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXLLWVWFSKYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

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